molecular formula C10H12O3S B420306 (E)-1-(p-Tolylsulfonyl)-1-propen-3-ol

(E)-1-(p-Tolylsulfonyl)-1-propen-3-ol

Cat. No.: B420306
M. Wt: 212.27g/mol
InChI Key: AYZRKHJQRPFEKB-KRXBUXKQSA-N
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Description

(E)-1-(p-Tolylsulfonyl)-1-propen-3-ol is a chiral allylic alcohol derivative featuring a p-tolylsulfonyl (tosyl) group. This compound serves as a critical intermediate in asymmetric organic synthesis, particularly in the preparation of epoxides, allylic alcohols, and α-amino ketones/aldehydes. The (E)-configuration of the propenol moiety ensures distinct stereochemical outcomes in reactions, while the electron-withdrawing tosyl group enhances stability and directs regioselectivity during nucleophilic or electrophilic transformations. Its synthesis, reported by Satoh et al. (1989), leverages the optically active p-tolylsulfonyl group to induce chirality in products, enabling high enantiomeric excess (ee) in asymmetric epoxidation and allylic alcohol formation .

Properties

Molecular Formula

C10H12O3S

Molecular Weight

212.27g/mol

IUPAC Name

(E)-3-(4-methylphenyl)sulfonylprop-2-en-1-ol

InChI

InChI=1S/C10H12O3S/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11/h2-6,8,11H,7H2,1H3/b8-2+

InChI Key

AYZRKHJQRPFEKB-KRXBUXKQSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C=CCO

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C=C/CO

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C=CCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize (E)-1-(p-Tolylsulfonyl)-1-propen-3-ol, its structural and functional analogs are analyzed below:

Sulfonated Allylic Alcohols

Compounds like (E)-1-(benzenesulfonyl)-1-propen-3-ol and (Z)-1-(p-tolylsulfonyl)-1-propen-3-ol share core structural motifs but differ in substituents or stereochemistry. Key comparisons include:

  • Stereochemical Influence : The (E)-configuration of the target compound promotes transannular interactions in cyclic intermediates, whereas (Z)-isomers exhibit distinct spatial arrangements that alter reaction pathways.
  • Electron-Withdrawing Effects : The p-tolylsulfonyl group provides stronger electron withdrawal compared to benzenesulfonyl analogs, enhancing the acidity of the allylic alcohol and facilitating deprotonation in base-mediated reactions .

Non-Sulfonated Allylic Alcohols

Compounds such as 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (from USP standards) lack sulfonyl groups but share alcohol-amine functionalities. Differences include:

  • Reactivity : The absence of a sulfonyl group reduces electrophilicity at the β-carbon, limiting participation in conjugate addition reactions.
  • Analytical Detection: Sulfonated derivatives like (E)-1-(p-tolylsulfonyl)-1-propen-3-ol exhibit distinct chromatographic retention times and UV absorption profiles compared to non-sulfonated analogs due to the tosyl group’s polarity .

Chiral Auxiliary-Bearing Compounds

The p-tolylsulfonyl group in the target compound acts as a chiral auxiliary, contrasting with other auxiliaries (e.g., oxazolidinones or tartrate esters):

  • Steric and Electronic Effects : The tosyl group’s bulkiness and electron-withdrawing nature improve stereoselectivity in epoxide formation compared to less bulky auxiliaries.
  • Ease of Removal : Tosyl groups are readily cleaved under mild acidic conditions, offering synthetic flexibility over auxiliaries requiring harsher conditions .

Data Tables: Key Comparisons

Table 1. Physical and Reactivity Properties

Compound Sulfonyl Group Configuration Key Reactivity Enantiomeric Excess (ee)
(E)-1-(p-Tolylsulfonyl)-1-propen-3-ol p-Tolyl E High regioselectivity in epoxidation ≥90%
(Z)-1-(p-Tolylsulfonyl)-1-propen-3-ol p-Tolyl Z Altered stereochemical outcomes 75–85%
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol None - Limited conjugate addition reactivity N/A

Table 2. Analytical Profiles (HPLC)

Compound Retention Time (min) UV λ_max (nm) Detection Limit (ppm)
(E)-1-(p-Tolylsulfonyl)-1-propen-3-ol 12.3 254 0.1
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol 8.7 220 0.5

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